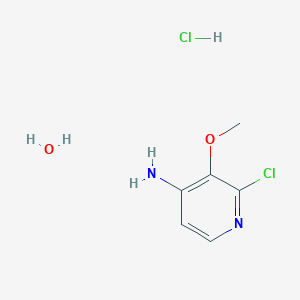

2-Chloro-3-methoxy-4-pyridinamine hydrochloride hydrate

Description

2-Chloro-3-methoxy-4-pyridinamine hydrochloride hydrate is a pyridine derivative characterized by substituents at the 2-, 3-, and 4-positions of the pyridine ring: a chlorine atom (Cl), a methoxy group (OCH₃), and an amine group (NH₂), respectively. The hydrochloride hydrate form indicates the compound exists as a salt with a chloride counterion and water molecules in its crystalline lattice. Such structural features are critical in pharmaceutical chemistry, where solubility and stability are enhanced through salt formation.

Properties

IUPAC Name |

2-chloro-3-methoxypyridin-4-amine;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O.ClH.H2O/c1-10-5-4(8)2-3-9-6(5)7;;/h2-3H,1H3,(H2,8,9);1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPSAZHBZXMOEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1Cl)N.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination-Methoxylation-Amination Sequence

A widely adopted strategy involves sequential halogenation, methoxylation, and amination of pyridine precursors. For instance, 2,3-dichloropyridine serves as a starting material, where selective substitution at the 3-position with methoxy groups precedes amination at the 4-position.

Procedure :

-

Methoxylation :

-

Amination :

-

Hydrochloride Salt Formation :

Key Advantages :

Methoxylation via Nucleophilic Substitution

From 2-Chloro-4-Nitropyridine Derivatives

An alternative route starts with 2-chloro-4-nitropyridine , where nitro groups facilitate subsequent reductions and substitutions:

Procedure :

-

Methoxylation :

-

Nitro Reduction :

-

Salt Formation :

Key Advantages :

Comparative Analysis of Synthetic Routes

Notable Observations :

-

The nitro reduction route achieves higher overall yields due to efficient catalytic hydrogenation.

-

Direct amination avoids nitro intermediates but requires stringent catalyst control.

Optimization Challenges and Solutions

Regioselectivity in Methoxylation

Competing substitution at the 2- and 4-positions is mitigated by:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 2 undergoes substitution under mild conditions due to activation by electron-donating groups (e.g., methoxy and amino groups).

Example Reaction with Hydrazine

Reaction of 2-chloro-3-methoxy-4-pyridinamine with hydrazine hydrate in N,N-dimethylpropanolamine at 130°C yields 3-methoxy-2-hydrazinyl-4-pyridinamine (Fig. 1).

Conditions :

-

Solvent: N,N-dimethylpropanolamine

-

Temperature: 130°C (reflux)

-

Catalyst: None required

Halogen Exchange

Iodination with iodine monochloride (ICl) in acetic acid introduces iodine at position 3:

Reagents :

-

ICl (1.1 eq), AcOH, NaOAc·3H₂O

-

Temperature: 70°C, 16 h

Product : 2-Chloro-3-iodo-4-pyridinamine ( )

Characterization : -

¹H NMR (DMSO-d₆): δ 7.74 (d, J = 5.3 Hz, 1H), 6.53 (d, J = 5.3 Hz, 1H)

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-coupling:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives:

Example :

-

Substrate: 2-Chloro-3-methoxy-4-pyridinamine

-

Boronic Acid: 2,5-Difluorophenylboronic acid

Conditions : -

Catalyst: PdCl₂(PPh₃)₂

-

Base: Na₂CO₃

-

Solvent: Dioxane, 95°C

Product : 2-(2,5-Difluorophenyl)-5-methoxy-pyrimidin-4-amine ( )

Characterization : -

¹H NMR (DMSO-d₆): δ 8.06 (s, 1H), 7.57–7.64 (m, 1H), 7.26–7.33 (m, 2H)

-

MS: [M+H]⁺ = 222.2

Cyclization Reactions

The amino group facilitates cyclocondensation to form fused heterocycles:

Pyrazolo[3,4-b]pyridine Formation

Reaction with hydrazine derivatives yields pyrazolo-pyridine scaffolds:

Conditions :

-

Hydrazine hydrate, ethanol, reflux

-

Acidic workup (e.g., HCl)

Product : 1H-Pyrazolo[3,4-b]pyridin-3-amine ( )

Acylation

Reaction with benzoyl isocyanate in dichloromethane

Scientific Research Applications

Agricultural Applications

Fungicidal Properties

One of the primary applications of 2-Chloro-3-methoxy-4-pyridinamine hydrochloride hydrate is as a fungicide. Research indicates that compounds with similar structures exhibit significant antifungal activity against a variety of plant pathogens. For instance, a study highlighted its effectiveness against soil-borne diseases caused by pathogens such as Fusarium, Rhizoctonia, and Pythium . The compound shows promise in controlling diseases like rice blast and cucumber anthracnose, demonstrating both preventive and therapeutic effects .

Table 1: Efficacy Against Plant Pathogens

| Pathogen | Disease Type | Control Efficacy |

|---|---|---|

| Fusarium | Soil-borne diseases | High |

| Rhizoctonia | Turf diseases | High |

| Pythium | Downy mildew | Moderate |

| Alternaria | Leaf spot diseases | High |

Medicinal Chemistry Applications

Antimicrobial Activity

In medicinal chemistry, this compound has been investigated for its antimicrobial properties. Compounds derived from pyridine structures have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were reported to be significantly lower than standard antibiotics, indicating their potential as effective antimicrobial agents .

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (μg/mL) | Comparison Standard |

|---|---|---|

| Staphylococcus aureus | 6.25 | Amoxicillin |

| Escherichia coli | 12.5 | Norfloxacin |

| Bacillus subtilis | 6.25 | Fluconazole |

Case Studies

Study on Antiviral Properties

A recent study explored the antiviral potential of pyridine derivatives, including this compound, against SARS-CoV-2. The findings suggested that compounds with similar structures could inhibit viral replication effectively, making them candidates for further development in antiviral therapies .

Case Study: Synthesis and Evaluation

A synthesis study conducted by Judge et al. involved creating various derivatives of pyridine compounds. The research demonstrated that specific substitutions on the pyridine ring significantly enhanced both antibacterial and antifungal activities, with some derivatives outperforming traditional antibiotics .

Mechanism of Action

The mechanism of action of 2-Chloro-3-methoxy-4-pyridinamine hydrochloride hydrate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key metabolic enzymes, leading to altered cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related pyridine derivatives, emphasizing substituent positions and functional groups:

Key Observations:

- Substituent Reactivity: The target compound’s 4-amino group (NH₂) is more nucleophilic compared to the 4-alkoxy or aldehyde groups in analogs, enabling participation in condensation or cross-coupling reactions.

- Chlorine Position : The 2-chloro substituent in the target may act as a leaving group in substitution reactions, unlike the chloromethyl group in analogs (e.g., CAS 153259-31-5), which can undergo further alkylation .

Physicochemical and Pharmacological Implications

Solubility and Bioavailability : Hydrochloride hydrates, such as the target compound and Ripasudil hydrochloride hydrate (), are often designed to improve aqueous solubility, a critical factor in drug formulation. Ripasudil, a ROCK inhibitor for glaucoma, demonstrates synergistic anti-inflammatory effects when combined with other agents, underscoring the therapeutic relevance of such salts .

Synthetic Utility : The Rabeprazole intermediate () highlights the role of chloromethyl-pyridine derivatives in synthesizing proton pump inhibitors. Similarly, the target’s amine group could facilitate its use in constructing heterocyclic scaffolds for drug discovery .

Stability : The hydrate form in the target compound may enhance crystalline stability, reducing hygroscopicity compared to anhydrous hydrochloride salts.

Limitations in Available Data

The provided evidence lacks direct experimental data (e.g., melting points, solubility profiles, or biological activity) for the target compound. However, inferences can be drawn from analogs:

- Pyridoxal Hydrochloride (): Exhibits high solubility in water due to polar hydroxyl and aldehyde groups, suggesting the target’s hydrate form may similarly enhance solubility .

- Rabeprazole Intermediate (): Demonstrates the industrial relevance of chloro-pyridine derivatives in large-scale drug synthesis, implying comparable scalability for the target .

Biological Activity

2-Chloro-3-methoxy-4-pyridinamine hydrochloride hydrate is a pyridinamine derivative characterized by its chloro and methoxy substituents on the pyridine ring. With a molecular weight of approximately 162.58 g/mol, this compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

The compound's structure allows for various chemical reactions, including nucleophilic substitutions due to the presence of the chloro group. This reactivity is significant in the synthesis of derivatives that may exhibit enhanced biological activity. The methoxy group can also participate in electrophilic aromatic substitutions, further expanding its chemical versatility.

Biological Activity Overview

Research indicates that this compound possesses significant biological activity, particularly as an inhibitor of specific enzymes and receptors involved in various physiological processes. Its structural features suggest potential interactions with biological targets, making it a candidate for further pharmacological evaluation.

Key Biological Activities

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, with studies indicating effectiveness against various bacterial strains.

- Antitumor Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in aggressive forms such as triple-negative breast cancer.

- Enzyme Inhibition : It has been identified as a potential inhibitor of certain protein kinases, which play critical roles in cell signaling pathways related to cancer and other diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Studies :

- Antitumor Activity :

- Enzyme Interaction :

Comparative Analysis with Similar Compounds

The following table summarizes compounds structurally related to this compound, highlighting their similarities and potential biological activities:

| Compound Name | CAS Number | Similarity Index | Notable Activity |

|---|---|---|---|

| 2-Chloro-3-fluoropyridin-4-amine | 1227577-03-8 | 0.81 | Antimicrobial |

| 2-Chloro-5-fluoro-4-pyridinamine | 89510-90-7 | 0.78 | Antitumor |

| 5-Chloropyridine derivatives | Various | Varies | Broad spectrum antimicrobial activity |

These compounds exhibit variations in substituents on the pyridine ring, influencing their biological activity and chemical properties. The unique combination of chloro and methoxy groups in 2-chloro-3-methoxy-4-pyridinamine distinguishes it from these analogs.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-3-methoxy-4-pyridinamine hydrochloride hydrate, and how do reaction conditions influence yield?

The synthesis of pyridine derivatives often involves halogenation, methoxylation, and amine functionalization. For analogs like 2-chloro-4-(chloromethyl)pyridine hydrochloride, nucleophilic substitution (e.g., using amines or thiols) and oxidation/reduction steps are critical . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Temperature control : Exothermic reactions (e.g., chloromethylation) require cooling to prevent side reactions.

- Purification : Recrystallization or column chromatography is recommended to isolate the hydrochloride hydrate form, as seen in related compounds with 97% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

- HPLC : Quantify purity (>98% for pharmaceutical intermediates) using reverse-phase columns and UV detection at 254 nm .

- NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for methoxy protons at ~3.8 ppm, ¹³C NMR for pyridine carbons).

- Mass spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ ions) and hydrate stoichiometry via thermogravimetric analysis (TGA) .

Q. What are the stability considerations for aqueous solutions of this compound?

Hydrochloride hydrates are hygroscopic. Stability studies for analogs suggest:

Q. What safety protocols are essential for handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods due to potential HCl release during decomposition .

- First aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during substitution reactions involving the pyridine ring?

Regioselectivity in pyridine derivatives is influenced by:

- Electronic effects : The chloro group at position 2 directs electrophiles to position 4 via resonance withdrawal. Computational DFT studies can predict reactive sites .

- Steric hindrance : Methoxy groups at position 3 may block access to adjacent positions, as seen in analogs like 3,5-dimethyl-4-methoxypyridine derivatives .

- Experimental validation : Use competitive reactions with controlled nucleophiles (e.g., comparing amine vs. thiol reactivity) to map substitution preferences .

Q. What strategies are effective for minimizing impurities during large-scale synthesis?

Impurity profiling for related compounds highlights:

- Byproduct identification : Monitor for dechlorinated products (e.g., via LC-MS) or over-oxidation artifacts.

- Process optimization : Reduce reaction time to prevent hydrolysis of the methoxy group, as observed in 2-chloromethylpyridine syntheses .

- Crystallization control : Use anti-solvent precipitation (e.g., adding ethyl acetate to DMF) to exclude hygroscopic impurities .

Q. How can computational modeling aid in predicting the compound’s reactivity in catalytic systems?

- Molecular docking : Simulate interactions with catalytic surfaces (e.g., palladium in cross-coupling reactions) to optimize ligand design.

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring .

- Solvent effects : COSMO-RS models predict solubility and stability in different solvents, critical for reaction scale-up .

Q. What advanced analytical techniques are recommended for studying degradation pathways under stress conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative conditions (H₂O₂).

- LC-HRMS : Identify degradation products (e.g., demethylation or ring-opening products) with high-resolution mass accuracy .

- Solid-state NMR : Probe hydrate stability and polymorph transitions under varying humidity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.